molecular formula C12H14N2O3S B2628801 (1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol CAS No. 478049-29-5

(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

Cat. No.: B2628801
CAS No.: 478049-29-5
M. Wt: 266.32
InChI Key: SBFWCAHNEMQRKW-UHFFFAOYSA-N
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Description

(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, a methanesulfonyl group, and a hydroxymethyl group attached to the imidazole ring. It has a molecular formula of C12H14N2O3S and a molecular weight of 266.32 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia or other nitrogen-containing compounds.

    Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with benzyl halides under basic conditions.

    Sulfonylation: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the benzyl, methanesulfonyl, and hydroxymethyl groups provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

(3-benzyl-2-methylsulfonylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-18(16,17)12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFWCAHNEMQRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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